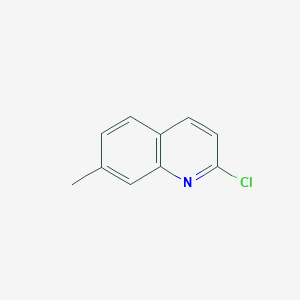

2-Chloro-7-methylquinoline

Übersicht

Beschreibung

2-Chloro-7-methylquinoline is a quinoline derivative . It is also known as 7-Chloro-2-methylquinoline or 7-Chloroquinaldine . It has a molecular weight of 177.63 and its IUPAC name is 2-chloro-7-methylquinoline .

Synthesis Analysis

The synthesis of 2-Chloro-7-methylquinoline and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol . Another study reported the synthesis of α-aminophosphonates derivatives bearing substituted quinoline .Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methylquinoline has been analyzed using density functional theory (DFT) together with B3LYP/6-311++G(d,p) method . The study found that there are two different conformers (trans and cis) with minimum energy .Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-7-methylquinoline, have been used in various chemical reactions . For example, one study reported the use of 2-Chloro-7-methylquinoline in the synthesis of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .Physical And Chemical Properties Analysis

2-Chloro-7-methylquinoline is a powder . It is white to light yellow in color .Wissenschaftliche Forschungsanwendungen

- Antimicrobial Agents : Derivatives of this quinoline exhibit antimicrobial activity. Scientists explore their potential as antibiotics or antifungal agents .

- Anti-Inflammatory Properties : Recent studies have investigated quinoline derivatives for their anti-inflammatory effects. These compounds may inhibit cyclooxygenase-2 (COX-2) and other inflammatory pathways .

Medicinal Chemistry and Drug Discovery

Wirkmechanismus

Target of Action

2-Chloro-7-methylquinoline, also known as 7-Chloroquinaldine , is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . .

Mode of Action

Quinoline compounds are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in dna synthesis

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that 2-chloro-7-methylquinoline may exhibit antimicrobial, antimalarial, or anticancer effects .

Safety and Hazards

Zukünftige Richtungen

Quinoline derivatives, including 2-Chloro-7-methylquinoline, have shown substantial biological activities . Therefore, future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Furthermore, the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is another potential area for future research .

Eigenschaften

IUPAC Name |

2-chloro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUAUWPUGRBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-methylquinoline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)

![N-(4-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2438712.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2438720.png)

![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2438725.png)

![[4-(2-Furoylamino)phenoxy]acetic acid](/img/structure/B2438726.png)

![3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2438730.png)